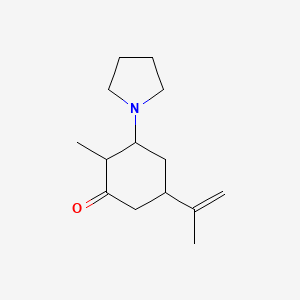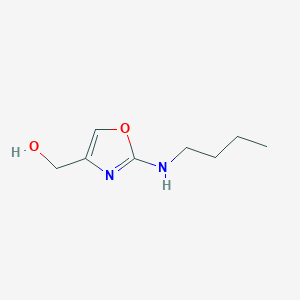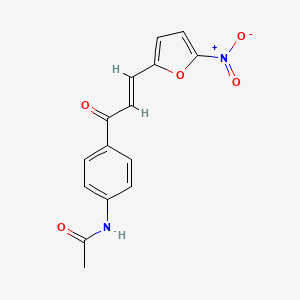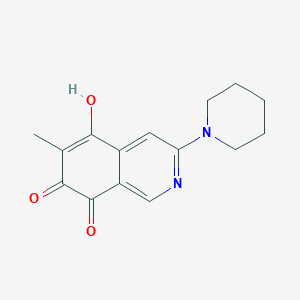
5-Hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents such as potassium permanganate, while methylation can be carried out using methyl iodide in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions. Piperidine can react with a suitable leaving group on the isoquinoline core, such as a halide or tosylate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives. For example, the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperidine moiety can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and tosylates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, tosylates, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Potential applications in drug discovery and development. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable compound for industrial applications.
Mechanism of Action
The mechanism of action of 7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(piperidin-1-yl)isoquinoline-5,8-dione: Lacks the hydroxy group, which may affect its biological activity and chemical reactivity.
7-Hydroxy-6-methylisoquinoline-5,8-dione: Lacks the piperidine moiety, which may influence its pharmacological properties.
3-(Piperidin-1-yl)isoquinoline-5,8-dione: Lacks both the hydroxy and methyl groups, resulting in different chemical and biological properties.
Uniqueness
7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE is unique due to the presence of both the hydroxy and piperidine moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound for scientific research.
Properties
CAS No. |
65200-81-9 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
5-hydroxy-6-methyl-3-piperidin-1-ylisoquinoline-7,8-dione |
InChI |
InChI=1S/C15H16N2O3/c1-9-13(18)10-7-12(17-5-3-2-4-6-17)16-8-11(10)15(20)14(9)19/h7-8,18H,2-6H2,1H3 |
InChI Key |
UJMZPRLKYWXBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=NC=C2C(=O)C1=O)N3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


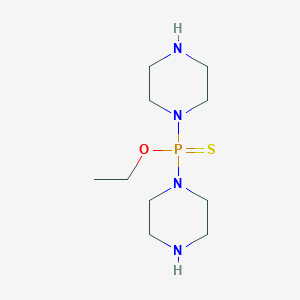
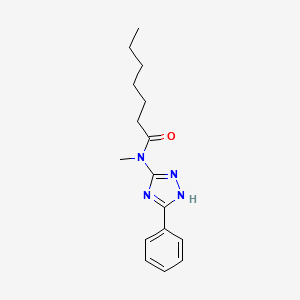
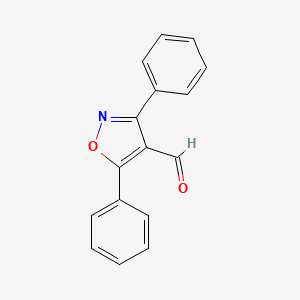
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
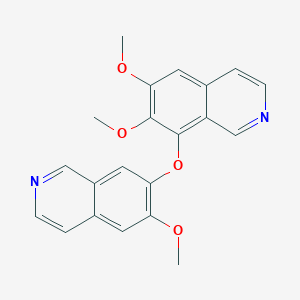
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)

![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
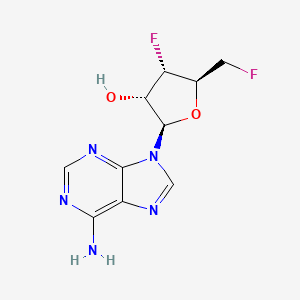

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)
